molecular formula C16H11N3O5 B2392185 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide CAS No. 432009-15-9

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Cat. No. B2392185
CAS RN: 432009-15-9
M. Wt: 325.28
InChI Key: FTANZISXTLBQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, also known as NOCC, is a synthetic compound that belongs to the class of chromene derivatives. NOCC has attracted significant attention due to its potential as a therapeutic agent for several diseases.

Mechanism of Action

The exact mechanism of action of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Furthermore, 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have antiviral activity against several viruses, including HIV-1 and Zika virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Furthermore, 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have low toxicity, making it a promising candidate for drug development. However, one of the limitations of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide. One of the most promising areas of research is the development of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide derivatives with improved solubility and bioavailability. Furthermore, the potential use of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide as a diagnostic tool for the detection of cancer and other diseases is an area of active research. Finally, the development of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide-based therapeutics for the treatment of neurodegenerative diseases and viral infections is an area of great interest.
Conclusion:
In conclusion, 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound that has attracted significant attention due to its potential as a therapeutic agent for several diseases. 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been extensively studied for its anticancer, anti-inflammatory, and antiviral properties, as well as its potential use in the treatment of neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action of 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, its versatility and low toxicity make it a promising candidate for drug development.

Synthesis Methods

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide can be synthesized by the reaction of 6-nitrocoumarin-3-carboxylic acid with pyridine-3-carboxaldehyde in the presence of acetic anhydride and concentrated sulfuric acid. The reaction yields 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in good yields and high purity.

Scientific Research Applications

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, 6-nitro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been studied as a potential tool for the development of new diagnostic and therapeutic agents.

properties

IUPAC Name

6-nitro-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-15(18-9-10-2-1-5-17-8-10)13-7-11-6-12(19(22)23)3-4-14(11)24-16(13)21/h1-8H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTANZISXTLBQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.